3-(Trifluoromethyl)phenylacetyl chloride

Description

BenchChem offers high-quality 3-(Trifluoromethyl)phenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)phenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

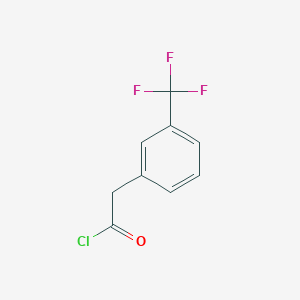

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJJJQOPGZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508908 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-14-7 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetyl chloride

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenylacetyl chloride (CAS No. 2003-14-7), a crucial reagent and building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on its applications in medicinal chemistry and agrochemical development, fields where the trifluoromethyl moiety imparts unique and desirable properties such as enhanced metabolic stability and lipophilicity.[1] Detailed experimental protocols for its synthesis and subsequent use in acylation reactions are provided, alongside critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their synthetic endeavors.

Introduction and Chemical Identity

3-(Trifluoromethyl)phenylacetyl chloride is an acyl chloride distinguished by the presence of a trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring.[1] This functional group is a cornerstone of modern pharmaceutical and agrochemical design, as it can significantly modulate a molecule's biological activity, metabolic profile, and physical properties.[1] The -CF₃ group enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature increases the metabolic stability of adjacent chemical bonds.[1]

As an acyl chloride, this compound is a highly reactive electrophile, serving as a powerful acylating agent for the introduction of the 3-(trifluoromethyl)phenylacetyl moiety into a wide range of molecules. Its unique combination of reactivity and the embedded -CF₃ group makes it an invaluable intermediate in the synthesis of complex target molecules, including anti-inflammatory drugs and cancer therapeutics.[1]

CAS Number: 2003-14-7[2]

Molecular Formula: C₉H₆ClF₃O[2]

IUPAC Name: [3-(Trifluoromethyl)phenyl]acetyl chloride

InChI Key: FEVJJJQOPGZSIG-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

3-(Trifluoromethyl)phenylacetyl chloride is a clear, nearly colorless liquid at ambient temperature.[1] Its properties are summarized in the table below. The incorporation of the trifluoromethyl group leads to a higher molecular weight and density compared to its non-fluorinated analog, phenylacetyl chloride.

| Property | Value | Source(s) |

| Molecular Weight | 222.59 g/mol | [2][3] |

| Physical Form | Liquid | [1] |

| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [1] |

| Boiling Point | No definitive data available; distillation under reduced pressure is required to prevent decomposition. | |

| Melting Point | Not experimentally determined; remains liquid at room temperature.[1] | [1] |

| Solubility | Reacts violently with water and other protic solvents (e.g., alcohols).[1] Soluble in aprotic organic solvents like dichloromethane (DCM), chloroform, and ethers.[1] | [1] |

| Storage Temperature | Ambient Storage |

Synthesis and Mechanistic Considerations

The most common and direct method for the preparation of 3-(Trifluoromethyl)phenylacetyl chloride is the chlorination of the corresponding carboxylic acid, 3-(trifluoromethyl)phenylacetic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of chlorinating agent is critical. Oxalyl chloride is often preferred for smaller-scale laboratory syntheses as its byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. Thionyl chloride is a cost-effective alternative for larger-scale production, with gaseous byproducts (SO₂ and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction with oxalyl chloride via the formation of the Vilsmeier reagent, a more potent acylating intermediate.

Diagram: Synthesis of 3-(Trifluoromethyl)phenylacetyl chloride

Caption: General reaction scheme for the synthesis of the target compound.

Protocol 1: Synthesis from 3-(Trifluoromethyl)phenylacetic Acid

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate Personal Protective Equipment (PPE).

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Add a dry, aprotic solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2-1.5 eq) dropwise via a syringe or dropping funnel at room temperature. Causality Note: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution (HCl).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. Trustworthiness Check: The crude product should be a clear, possibly yellowish, oil.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under high vacuum can be performed.

-

Characterization: Confirm the identity of the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic strong C=O stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.

Reactivity and Applications in Synthesis

The primary utility of 3-(trifluoromethyl)phenylacetyl chloride stems from its reactivity as a potent electrophile in nucleophilic acyl substitution reactions .[1] The carbonyl carbon is highly electron-deficient due to the inductive effects of both the chlorine atom and the trifluoromethyl-substituted phenyl ring, making it highly susceptible to attack by nucleophiles.

Key Reactions:

-

Amide Formation: It reacts readily with primary and secondary amines to form corresponding amides. This is one of the most common applications in medicinal chemistry for building complex drug scaffolds. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.[1]

-

Ester Formation: Reaction with alcohols yields esters.[1] This reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones, though intramolecular reactions or reactions on highly activated rings are more common.

The trifluoromethyl group is generally stable under these reaction conditions, making this reagent a reliable building block.[1] Its utility is highlighted in the synthesis of intermediates for drugs like Cinacalcet, a calcimimetic agent.[4]

Diagram: Experimental Workflow for Amide Synthesis

Caption: A typical workflow for an acylation reaction using the title compound.

Safety and Handling

3-(Trifluoromethyl)phenylacetyl chloride is a hazardous chemical that must be handled with extreme care.

-

Corrosive: It causes severe skin burns and serious eye damage.[5] Contact with skin or eyes requires immediate and thorough rinsing with water.[5][6]

-

Water Reactive: It reacts violently with water, moisture, and protic solvents, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1][6] All handling must be done under anhydrous conditions and preferably under an inert atmosphere.

-

Lachrymator: The vapors are irritating to the respiratory system and eyes.[1]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield when handling this compound.[6] All operations should be conducted within a certified chemical fume hood.

Spill Management: In case of a small spill, absorb with an inert dry material (e.g., vermiculite or dry sand) and place in a sealed container for chemical waste disposal. Do NOT use water or combustible materials for cleanup.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]

| Hazard Statement | GHS Code | Source(s) |

| Causes severe skin burns and eye damage. | H314 | |

| Causes serious eye damage. | H318 | |

| May be corrosive to metals. | H290 | [5] |

Conclusion

3-(Trifluoromethyl)phenylacetyl chloride is a high-value, reactive intermediate essential for introducing the 3-(trifluoromethyl)phenylacetyl group in synthetic chemistry. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the trifluoromethyl substituent provides significant advantages in modulating molecular properties. While its reactivity demands careful and skilled handling due to its corrosive and water-sensitive nature, its role as a synthetic building block is well-established. The protocols and data presented in this guide offer a foundational resource for scientists leveraging this powerful reagent in their research and development activities.

References

-

Alfa Chemistry. 3-(Trifluoromethyl)phenylacetyl chloride.

-

BenchChem. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.

-

CookeChem. 3-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE , 98%HPLC , 2003-14-7.

-

Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetyl chloride.

-

TCI Chemicals. SAFETY DATA SHEET - (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetylChloride.

-

Fisher Scientific. SAFETY DATA SHEET - Phenylacetyl chloride.

-

MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

Sources

- 1. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE , 98%HPLC , 2003-14-7 - CookeChem [cookechem.com]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)phenylacetyl Chloride: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)phenylacetyl chloride (CAS No: 2003-14-7), a critical reagent and building block in modern organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis protocols, and characteristic reactivity. The document elucidates the profound influence of the meta-substituted trifluoromethyl (CF₃) group on the molecule's stability, reactivity, and utility. Particular emphasis is placed on its applications as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials, providing researchers and drug development professionals with actionable insights and detailed methodologies.

Introduction and Strategic Importance

3-(Trifluoromethyl)phenylacetyl chloride is a specialized acyl chloride that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure combines the reactive acetyl chloride moiety with a phenyl ring bearing a trifluoromethyl group at the meta-position. The incorporation of the -CF₃ group is a well-established strategy in drug design to enhance critical properties of a molecule.[1][2][3] This group can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to modulate binding affinity with biological targets.[2][4]

This guide serves as a comprehensive resource, moving beyond basic data to explain the causal relationships between the structure of 3-(Trifluoromethyl)phenylacetyl chloride and its functional applications. We will detail not only what its properties are, but why they are relevant for synthetic chemists and drug developers.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is the foundation of its effective and safe use in any laboratory setting.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is [3-(trifluoromethyl)phenyl]acetyl chloride . Its identity is further defined by the following identifiers:

Below is a visualization of its two-dimensional chemical structure.

Caption: 2D structure of 3-(Trifluoromethyl)phenylacetyl chloride.

Physicochemical Data

The key physical properties are summarized in the table below. This data is essential for planning reactions, purification procedures, and ensuring safe storage.

| Property | Value | Source |

| Physical State | Clear, nearly colorless liquid | [4] |

| Density | 1.355 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in aprotic organic solvents (e.g., chlorinated solvents) | [4] |

| Reactivity with Water | Reacts violently to release HCl gas | [4] |

| Purity | Typically available at ≥97% |

Synthesis Protocol and Mechanistic Insight

3-(Trifluoromethyl)phenylacetyl chloride is most commonly synthesized from its corresponding carboxylic acid, 3-(trifluoromethyl)phenylacetic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, typically achieved using a chlorinating agent.

Recommended Synthetic Workflow

The reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard, reliable methods. The use of oxalyl chloride is often preferred in laboratory setting for its cleaner reaction profile, as the byproducts (CO₂, CO, HCl) are all gaseous.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Oxalyl Chloride Method)

This protocol is designed to be self-validating, with clear steps and justifications.

-

Preparation (Inert Atmosphere): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize the evolved HCl gas. The entire apparatus must be under an inert atmosphere (Nitrogen or Argon).

-

Causality: Acyl chlorides are highly moisture-sensitive. Excluding atmospheric water is critical to prevent hydrolysis back to the carboxylic acid, which would severely reduce the yield.[4]

-

-

Reagent Addition: To the flask, add 3-(trifluoromethyl)phenylacetic acid (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or benzene (approx. 5-10 mL per gram of acid).[7] Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the conversion.

-

-

Chlorination: While stirring, slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a syringe at room temperature. Vigorous gas evolution will be observed.

-

Causality: A slow, controlled addition is necessary to manage the exothermic reaction and the rate of gas evolution, preventing dangerous pressure buildup.

-

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until gas evolution ceases.[7]

-

Causality: Heating ensures the reaction goes to completion. The cessation of gas evolution is a reliable visual indicator.

-

-

Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under high vacuum to yield the final product as a clear liquid.[7]

-

Causality: Distillation is necessary to remove non-volatile impurities and any unreacted starting material, yielding a product of high purity required for subsequent applications.

-

Chemical Reactivity and Applications

The utility of 3-(Trifluoromethyl)phenylacetyl chloride stems from the high reactivity of the acyl chloride functional group, which is further modulated by the electron-withdrawing nature of the -CF₃ group.

Mechanism of Reactivity: Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic, making it an excellent substrate for nucleophilic attack. This reactivity is enhanced by the -CF₃ group, which withdraws electron density from the phenyl ring and, by extension, from the carbonyl group. The general mechanism is a two-step addition-elimination process.

Caption: Mechanism of nucleophilic acyl substitution.

Key Synthetic Applications

-

Ester and Amide Formation: Its most common use is in reacting with alcohols and amines to form the corresponding esters and amides, respectively.[4] These reactions are fundamental in building more complex molecular scaffolds. This reactivity makes it a valuable building block for synthesizing novel compounds with potential biological activity.

-

Pharmaceutical Intermediates: The 3-(trifluoromethyl)phenyl moiety is present in various drug candidates. This compound serves as a key intermediate for introducing this structural motif into target molecules, particularly those being investigated as anti-inflammatory agents or cancer therapeutics.[4]

-

Agrochemicals and Materials Science: The compound is also utilized in the development of specialized herbicides and pesticides.[4] In materials science, it can be used to incorporate fluorinated groups into polymers, enhancing properties like thermal stability and chemical resistance.[4]

Safety, Handling, and Storage

Due to its high reactivity, 3-(Trifluoromethyl)phenylacetyl chloride presents several significant hazards. Strict adherence to safety protocols is mandatory.

Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage.[4][8] Contact with tissue moisture can generate hydrochloric acid.

-

Lachrymator: The vapors are highly irritating to the respiratory system and eyes, causing tearing.[4][9]

-

Water Reactive: Reacts violently with water, alcohols, and other protic solvents, releasing large amounts of toxic and corrosive hydrogen chloride gas.[4][9][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors.[9][10][11] An eyewash station and safety shower must be immediately accessible.[9][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[9][11]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin contact.[9][11]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[9] The storage location should be a cool, dry, well-ventilated, and locked corrosives cabinet, segregated from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.[8]

Conclusion

3-(Trifluoromethyl)phenylacetyl chloride is more than a simple reagent; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the advantageous properties imparted by the trifluoromethyl group, makes it an invaluable intermediate for scientists in drug discovery and materials science. Understanding its synthesis, handling its reactivity with precision, and adhering strictly to safety protocols are key to unlocking its full potential in the laboratory.

References

- 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7. Google Search.

- 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 - Sigma-Aldrich. Sigma-Aldrich.

- CAS 2003-14-7 3-(Trifluoromethyl)phenylacetyl chloride - Alfa Chemistry. Alfa Chemistry.

- 3-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE - ACUBIOCHEM. ACUBIOCHEM.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Preparation of phenylacetyl chloride - PrepChem.com. PrepChem.com.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 [smolecule.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. acubiochem.com [acubiochem.com]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

3-(Trifluoromethyl)phenylacetyl chloride synthesis from 3-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenylacetyl Chloride from 3-(Trifluoromethyl)phenylacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-(trifluoromethyl)phenylacetyl chloride, a critical building block in modern drug discovery and agrochemical development. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of parent molecules, making this intermediate highly valuable.[1][2][3] This document delves into the prevalent synthetic strategies, focusing on the rationale behind methodological choices, and presents a detailed, field-proven protocol for the conversion of 3-(trifluoromethyl)phenylacetic acid using thionyl chloride. Emphasis is placed on reaction mechanisms, process control, analytical validation, and safety considerations to equip researchers and drug development professionals with the knowledge for a safe, efficient, and reproducible synthesis.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[2][3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2][3]

1.1 3-(Trifluoromethyl)phenylacetyl Chloride: A Versatile Synthetic Intermediate

3-(Trifluoromethyl)phenylacetyl chloride (C₉H₆ClF₃O, MW: 222.60 g/mol ) is a reactive acyl chloride that serves as a key intermediate for introducing the 3-(trifluoromethyl)phenylacetyl moiety into more complex molecules.[1] Its applications are diverse, spanning multiple industries:

-

Pharmaceuticals: It is a crucial component in the synthesis of anti-inflammatory agents, cancer therapeutics, and other novel drug candidates where metabolic stability and target potency are paramount.[1]

-

Agrochemicals: The compound is utilized in the development of advanced herbicides and pesticides, leveraging the trifluoromethyl group's effect on biological pathways in target organisms.[1]

-

Material Science: It is used to produce specialty polymers and materials requiring fluorinated components for enhanced chemical resistance and thermal stability.[1]

Core Synthetic Strategies: Converting Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary objective is to replace the hydroxyl (-OH) group, a poor leaving group, with a chloride, thereby activating the carbonyl group for nucleophilic acyl substitution. Several reagents can accomplish this, with thionyl chloride and oxalyl chloride being the most prominent.[1][4][5]

2.1 Thionyl Chloride (SOCl₂): The Industry Workhorse

Thionyl chloride is the most widely used reagent for this conversion due to its reliability, cost-effectiveness, and the convenient nature of its byproducts.[1][4][6]

2.1.1 Mechanism and Rationale

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[7][8] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the decomposition of the intermediate into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[6][7][8]

Causality: The key advantage of this method is that the byproducts are gaseous.[5][6][9] This helps to drive the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as the gases can be easily removed from the reaction vessel and neutralized in a scrubber.[6][9]

2.2 Oxalyl Chloride ((COCl)₂): A Milder, More Selective Alternative

Oxalyl chloride is another highly effective reagent, often preferred for substrates sensitive to the harsh conditions or higher temperatures sometimes associated with thionyl chloride.[10][11]

2.2.1 Mechanism and Rationale

The reaction with oxalyl chloride also proceeds by forming a reactive intermediate.[12][13] In a cascade reaction, this intermediate decomposes to generate the final acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[10][12][13] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which first reacts with oxalyl chloride to form a Vilsmeier reagent, the active electrophilic species.[14]

Causality: Oxalyl chloride is generally more reactive and can be used under milder conditions than thionyl chloride.[10] The generation of entirely gaseous byproducts is also a significant advantage, simplifying product isolation.[10][11] However, it is more expensive and one of its potential byproducts when using DMF catalyst, dimethylcarbamoyl chloride, is a potent carcinogen, necessitating careful handling and reaction control.[10]

2.3 Other Chlorinating Agents

Reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used.[7][9] However, their use is less common for standard acyl chloride preparations because their byproducts (POCl₃ and H₃PO₃, respectively) are non-volatile liquids, which complicates the purification of the desired acyl chloride, often requiring fractional distillation.[9]

Recommended Synthetic Protocol & Workflow

For the synthesis of 3-(trifluoromethyl)phenylacetyl chloride, the thionyl chloride method is robust, scalable, and economically viable. The following protocol is a self-validating system designed for high yield and purity.

3.1 Experimental Protocol: Thionyl Chloride Method

Materials:

-

3-(Trifluoromethyl)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or another suitable inert solvent like Dichloromethane)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser

-

Gas outlet connected to a gas scrubber (containing NaOH solution)

-

Heating mantle with temperature control

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.[4]

-

Charging the Reactor: To the round-bottom flask, add 3-(trifluoromethyl)phenylacetic acid (1.0 eq). Add anhydrous toluene (approx. 2-3 mL per gram of acid) to create a slurry.

-

Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The addition should be controlled to manage the initial evolution of HCl gas. Note: The reaction is exothermic.

-

Catalyst Addition (Optional): Add 1-2 drops of DMF. This can significantly increase the reaction rate.

-

Reaction: Heat the mixture to a gentle reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 79 °C) and the toluene solvent can be removed by distillation under reduced pressure.[15]

-

Purification: The crude 3-(trifluoromethyl)phenylacetyl chloride is then purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.[15][16][17]

3.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(trifluoromethyl)phenylacetyl chloride.

Quality Control & Product Validation

A robust quality control (QC) process is essential to validate the identity and purity of the final product. This ensures that the material is suitable for subsequent use in sensitive applications like drug development.

4.1 Analytical Methods

-

Infrared (IR) Spectroscopy: This is an excellent in-process control to monitor the reaction's progress. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride (typically at a higher frequency, ~1780-1815 cm⁻¹) indicates a successful conversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the final product. The aromatic proton region in ¹H NMR will show a characteristic pattern for the meta-substituted ring.[1] ¹⁹F NMR should show a singlet corresponding to the -CF₃ group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the distilled product and confirm its molecular weight.

4.2 Expected Spectroscopic Data

| Technique | Expected Result for 3-(Trifluoromethyl)phenylacetyl Chloride |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.60 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| IR (C=O Stretch) | Approx. 1790-1810 cm⁻¹ |

| ¹H NMR | Aromatic protons (4H) and a singlet for the methylene (-CH₂-) protons (2H). |

| ¹⁹F NMR | A singlet around -63 ppm (relative to CFCl₃). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |

4.3 Quality Control Workflow Diagram

Caption: Quality control workflow for 3-(trifluoromethyl)phenylacetyl chloride.

Critical Safety and Handling Procedures

Both thionyl chloride and the product, 3-(trifluoromethyl)phenylacetyl chloride, are hazardous materials that demand strict safety protocols.

-

Reagent Hazards: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[18][19][20][21] All manipulations must be performed in a well-ventilated chemical fume hood.[18]

-

Product Hazards: As an acyl chloride, the product is corrosive and will cause severe skin burns and eye damage. It is also a lachrymator and reacts with moisture.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[18][21]

-

Reaction Quenching and Waste: Any residual thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide. The workup and reaction itself will generate acidic waste that must be neutralized before disposal according to local regulations.

Conclusion

The synthesis of 3-(trifluoromethyl)phenylacetyl chloride from its corresponding carboxylic acid is a critical and well-established industrial process. The use of thionyl chloride represents a highly efficient, scalable, and economical method, provided that stringent safety measures are observed. The key to a successful synthesis lies in maintaining anhydrous conditions, effectively controlling the reaction, and implementing a robust purification and quality control regimen. This guide provides the foundational knowledge and practical framework for researchers to confidently and safely produce high-purity 3-(trifluoromethyl)phenylacetyl chloride for applications in drug discovery and beyond.

References

- 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7. Google Search.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- 5.9: Getting Towed Uphill. Chemistry LibreTexts.

- Possible syntheses of an acid chloride. College of Saint Benedict.

- Oxalyl chloride. Wikipedia.

- How to purify the acid acyl chloride and ester?. ECHEMI.

- SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific.

- Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.

- Reactions and Applic

- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.

- THIONYL CHLORIDE. CAMEO Chemicals - NOAA.

- ICSC 1409 - THIONYL CHLORIDE.

- Thionyl chloride - Safety D

- preparation of acyl chlorides (acid chlorides). Chemguide.

- General procedures for the purification of Acid chlorides. Chempedia - LookChem.

- Preparation of Acyl Chlorides. Chemistry LibreTexts.

- 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7. Sigma-Aldrich.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Desoxybenzoin. Organic Syntheses Procedure.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

Sources

- 1. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 14. youtube.com [youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. echemi.com [echemi.com]

- 17. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 18. fishersci.com [fishersci.com]

- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 21. westliberty.edu [westliberty.edu]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)phenylacetyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Trifluoromethyl)phenylacetyl chloride (CAS No. 2003-14-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide a detailed structural confirmation of the molecule. This guide combines verified experimental data with robust, theoretically predicted values to offer a complete characterization. It includes detailed experimental protocols, safety and handling procedures, and an integrated analysis to demonstrate how multimodal spectroscopic data corroborates the molecular structure.

Introduction and Molecular Overview

3-(Trifluoromethyl)phenylacetyl chloride is a reactive acyl chloride featuring a trifluoromethyl group on the phenyl ring.[1] This substitution is of significant interest in medicinal chemistry and materials science, as the CF₃ group can enhance lipophilicity, metabolic stability, and binding affinity of derivative molecules.[1] Accurate and thorough characterization of this intermediate is critical for ensuring the purity and identity of downstream products in complex synthetic pathways.

This guide provides an in-depth examination of its spectroscopic signature, establishing a reliable reference for its identification.

Molecular Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]acetyl chloride | [1] |

| CAS Number | 2003-14-7 | [1][2][3] |

| Molecular Formula | C₉H₆ClF₃O | [1][2] |

| Molecular Weight | 222.59 g/mol | [1][2][3] |

| Physical State | Clear, nearly colorless liquid |[1] |

Integrated Spectroscopic Workflow

The definitive identification of an organic compound relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The general workflow for the characterization of 3-(Trifluoromethyl)phenylacetyl chloride is outlined below.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of the parent molecule and its fragments. The analysis is based on predicted fragmentation patterns for this structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A distinct isotopic cluster is expected for the molecular ion due to the presence of chlorine. The peaks will appear at m/z 222 (for the ³⁵Cl isotope) and m/z 224 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity.

-

Key Fragments:

-

m/z 187: Corresponds to the loss of the chlorine atom ([M-Cl]⁺). This acylium ion is a common and often stable fragment.

-

m/z 159: Results from the subsequent loss of carbon monoxide (CO) from the acylium ion ([M-Cl-CO]⁺), yielding the 3-(trifluoromethyl)benzyl cation. This is expected to be a prominent peak.

-

m/z 91: While less likely to be the base peak compared to the unsubstituted analogue, a tropylium-type ion fragment could still be observed.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(Trifluoromethyl)phenylacetyl chloride is dominated by the highly characteristic absorptions of the acyl chloride and the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 1790 - 1810 | Strong, Sharp | C=O Stretch (Acyl Chloride) | This experimentally referenced range is characteristic of acyl chlorides.[1] The frequency is higher than that of ketones or carboxylic acids due to the strong inductive electron-withdrawing effect of the chlorine atom. |

| 3050 - 3150 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds on the phenyl ring. |

| 2920 - 2980 | Weak-Medium | Aliphatic C-H Stretch | Corresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| 1100 - 1350 | Strong | C-F Stretch | A complex and strong absorption region characteristic of the trifluoromethyl (CF₃) group. |

| 650 - 800 | Strong | C-Cl Stretch | The stretch for the carbon-chlorine bond of the acyl chloride. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following assignments are based on established chemical shift principles and data from analogous structures.

Caption: Structure with predicted key NMR shifts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~ 4.3 ppm (Singlet, 2H): This signal corresponds to the two benzylic protons of the -CH₂- group. It appears as a singlet because there are no adjacent protons to cause splitting. Its chemical shift is downfield due to the deshielding effects of both the adjacent aromatic ring and the electron-withdrawing carbonyl group.

-

δ ~ 7.5 - 7.7 ppm (Multiplet, 4H): This complex region represents the four protons on the meta-substituted aromatic ring. The signals will be split by each other, and the electron-withdrawing CF₃ group will cause the protons ortho and para to it to shift further downfield.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ ~ 50 ppm: The carbon of the methylene (-CH₂-) group.

-

δ ~ 124 ppm (Quartet, ¹JCF ≈ 272 Hz): The carbon of the trifluoromethyl (-CF₃) group. It appears as a quartet due to one-bond coupling with the three fluorine atoms.

-

δ ~ 124 - 135 ppm: A set of four signals for the aromatic carbons. The carbon directly attached to the CF₃ group will appear as a quartet with a smaller coupling constant.

-

δ ~ 170 ppm: The carbonyl carbon (-COCl). This carbon is highly deshielded and appears significantly downfield.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

-

δ ~ -63 ppm (Singlet): This spectrum is expected to show a single, sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is typical for a benzotrifluoride moiety.

Experimental Protocols

The following are generalized procedures for acquiring high-quality spectroscopic data for 3-(Trifluoromethyl)phenylacetyl chloride. CAUTION: This compound is a reactive and corrosive acyl chloride. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4]

Sample Preparation

-

Inert Conditions: Due to its reactivity with water, handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[4] Use dry glassware and solvents.

-

NMR Sample: In a dry NMR tube, dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Sample: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid directly onto the ATR crystal. For transmission IR, prepare a thin film between two salt plates (NaCl or KBr).

-

MS Sample: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or acetonitrile for direct infusion or GC-MS analysis.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

-

¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

-

¹⁹F NMR: Acquire with proton decoupling. Use CFCl₃ as an external reference (0 ppm).

-

-

IR Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

-

Parameters: Scan the range from 4000 to 400 cm⁻¹. Co-add 16 scans for a high signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Instrument: Agilent GC-MS system (or equivalent) with an electron ionization (EI) source.

-

Parameters: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-400.

-

Safety and Handling

3-(Trifluoromethyl)phenylacetyl chloride is a hazardous chemical that requires strict safety protocols.

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage upon contact.

-

Reactivity: It reacts violently with water, alcohols, and amines, releasing corrosive hydrochloric acid (HCl) gas.[1]

-

Handling:

-

Always use a chemical fume hood.[4]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Keep away from water and other nucleophilic reagents unless part of a controlled reaction.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides an unambiguous structural confirmation of 3-(Trifluoromethyl)phenylacetyl chloride. The predicted molecular ion in the mass spectrum, the characteristic C=O and C-F stretches in the IR spectrum, and the unique signatures in the ¹H, ¹³C, and ¹⁹F NMR spectra all converge to validate its identity. This guide serves as a foundational reference for researchers utilizing this important synthetic intermediate.

References

-

Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. (2015). RSC Advances. Retrieved January 17, 2026, from [Link]

-

alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- PubChem Entry. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)phenylacetyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent and its Intrinsic Risks

3-(Trifluoromethyl)phenylacetyl chloride is a valuable reagent in organic synthesis, serving as a key building block for introducing the 3-(trifluoromethyl)phenacetyl moiety into a wide range of molecules. Its utility in the development of novel pharmaceutical agents and advanced materials is significant. However, its value is matched by its inherent reactivity. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it susceptible to rapid nucleophilic attack. This reactivity, which makes it an excellent acylating agent, is also the source of its primary hazards.

This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the safe use of 3-(Trifluoromethyl)phenylacetyl chloride in a research and development setting. Moving beyond a simple recitation of safety data, this document explains the chemical principles behind the hazards and the rationale for each procedural step, empowering scientists to build a self-validating system of safety in their laboratories.

Section 1: Hazard Profile and Chemical Reactivity

A thorough understanding of the hazard profile is foundational to safe handling. The risks associated with 3-(Trifluoromethyl)phenylacetyl chloride stem directly from its chemical structure and high reactivity.

Core Reactivity: The Acyl Chloride Functional Group

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] This reactivity is due to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon atom.[2] This makes it a prime target for nucleophiles.

The most critical reaction from a safety perspective is its violent hydrolysis. 3-(Trifluoromethyl)phenylacetyl chloride reacts vigorously, and often violently, with water and other protic nucleophiles (e.g., alcohols, amines).[1][2][3] This exothermic reaction proceeds via a nucleophilic addition-elimination mechanism to produce 3-(trifluoromethyl)phenylacetic acid and dense, corrosive hydrogen chloride (HCl) gas.[3][4][5] It is the rapid generation of this toxic and corrosive gas that presents a significant inhalation hazard.

Health Hazard Assessment

The primary health hazards are acute and severe, arising from the compound's corrosive nature and its reaction byproducts.

-

Corrosivity: It is classified as a corrosive substance that causes severe skin burns and eye damage.[6][7] Contact with skin or eyes can lead to immediate chemical burns and potentially irreversible tissue damage. Prompt and thorough rinsing is critical in the event of an exposure.[8]

-

Respiratory Irritation: Inhalation of vapors or the HCl gas produced upon contact with moisture can cause severe respiratory tract irritation and burns. All handling must be conducted in a way that strictly avoids the generation and inhalation of its vapors.

-

Ingestion: Ingestion is highly dangerous, causing severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[9]

Physical Hazard Assessment

-

Moisture Sensitivity: The compound is extremely sensitive to moisture and will fume in moist air due to the hydrolysis reaction. This necessitates storage under anhydrous conditions.

-

Corrosive to Metals: As a result of its reactivity and the potential to generate acids, it may be corrosive to many common metals.[6] Storage should be in appropriate, corrosion-resistant containers.

-

Combustibility: The material is a combustible liquid, meaning it can ignite but requires a source of ignition.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining robust engineering controls with appropriate PPE, is mandatory.

Mandatory Engineering Controls

The causality behind using engineering controls is to provide a primary barrier between the researcher and the chemical hazard.

-

Chemical Fume Hood: All manipulations of 3-(Trifluoromethyl)phenylacetyl chloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable and serves to contain vapors and any HCl gas released.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this chemical is handled.[10][12]

Personal Protective Equipment (PPE) Protocol

PPE provides the final layer of defense and must be selected based on the specific hazards of the chemical.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[10][13][14] | Provides maximum protection against splashes of the corrosive liquid and exposure to vapors. |

| Hand Protection | Butyl rubber or heavy-duty nitrile gloves.[10][13] | Offers chemical resistance. Gloves must be inspected for tears or holes before each use, and proper removal technique must be used to avoid skin contact. |

| Skin/Body Protection | A flame-retardant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[10] | Prevents incidental skin contact. For larger quantities, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Not typically required if work is performed correctly within a fume hood. If engineering controls fail or for emergency response, a full-face respirator with an appropriate acid gas cartridge is necessary.[10][13] | Protects against inhalation of corrosive vapors in non-routine situations. |

Section 3: Standard Operating Procedure for Safe Handling

The following step-by-step methodology ensures that risks are systematically managed throughout the experimental workflow.

Pre-Handling Checklist

-

Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble PPE: Don all required PPE as specified in Section 2.2.

-

Prepare Workspace: Ensure the fume hood is clean and uncluttered. Remove any incompatible materials, especially water, alcohols, and bases.

-

Locate Emergency Equipment: Confirm the location of the nearest fire extinguisher (dry chemical or CO2), spill kit, eyewash, and safety shower.

-

Inert Atmosphere: Prepare a source of inert gas (e.g., nitrogen or argon) for transfers if the chemical will be stored and reused, to prevent degradation from atmospheric moisture.[6][8]

Experimental Workflow: Handling and Dispensing

-

Container Handling: Before opening, allow the container to reach room temperature to prevent condensation of moist air on the cold surface.

-

Dispensing: Slowly and carefully transfer the required amount of the liquid using appropriate tools (e.g., glass syringe, cannula). Perform all transfers in the back of the fume hood to maximize containment.

-

Reaction Setup: When adding the acyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent or other reagents could contain trace amounts of water. If adding to a nucleophilic solution, an exothermic reaction should be anticipated and managed with external cooling.

-

Sealing and Storage: After dispensing, securely seal the container, preferably under an inert atmosphere.[8] Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances.

Caption: A typical experimental workflow for handling 3-(Trifluoromethyl)phenylacetyl chloride.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Management

The immediate priority is to prevent the spill from spreading and to avoid reaction with water.

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

-

Isolate: Restrict access to the spill area.

-

Absorb: For small spills, cover with a dry, inert absorbent material such as dry lime, sand, or soda ash.[14][15] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14]

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate action is required. All exposures should be treated as serious.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention immediately.

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or dry sand.[8][15][16]

-

Unsuitable Media: DO NOT USE WATER OR FOAM. [15][16] Using water will result in a violent reaction, producing large quantities of flammable and corrosive gases, which will intensify the situation.

-

Hazards: Containers may explode when heated.[15][16] Fire will produce poisonous gases, including hydrogen chloride and potentially phosgene.[15][16] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[8]

Section 5: Waste Management

Proper disposal is the final and critical step in the chemical's lifecycle.

Neutralization of Residual Waste

Small amounts of residual 3-(Trifluoromethyl)phenylacetyl chloride (e.g., in reaction vessels) should be neutralized before disposal. This must be done in a fume hood.

-

Prepare Quenching Solution: Prepare a cold solution of sodium bicarbonate in water or a mixture of ice and water.

-

Slow Addition: Slowly and carefully add the residual acyl chloride to the stirred, cold quenching solution. The reaction is exothermic and will produce gas (CO2 and HCl); slow addition is crucial to control the reaction rate.

-

Test pH: After the addition is complete and the reaction has subsided, test the pH of the solution to ensure it is neutral or slightly basic.

-

Collect Waste: The neutralized aqueous solution can now be collected in a container for aqueous hazardous waste.

Disposal of Contaminated Materials

All contaminated materials, including the inert absorbent from spills, empty containers, and contaminated PPE, must be collected in a properly labeled hazardous waste container. Arrange for pickup and disposal by a licensed hazardous waste management company. Do not mix with other waste streams.

References

-

chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. CIE A level chemistry support. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)-. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: PHENYLACETYL CHLORIDE. Retrieved from [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | C10H8ClF3O2 | CID 2724611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. wcu.edu [wcu.edu]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nj.gov [nj.gov]

- 16. nj.gov [nj.gov]

Reactivity of the acyl chloride group in 3-(Trifluoromethyl)phenylacetyl chloride

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 3-(Trifluoromethyl)phenylacetyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-(Trifluoromethyl)phenylacetyl chloride, a key building block in modern medicinal and agrochemical synthesis. The document elucidates the profound influence of the meta-positioned trifluoromethyl (-CF₃) group on the electrophilicity and reaction kinetics of the acyl chloride moiety. Core topics covered include the synthesis of the title compound, its key synthetic transformations—such as amide formation, esterification, and Friedel-Crafts acylation—and the underlying reaction mechanisms. Detailed, field-proven experimental protocols are provided for each major reaction class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent in complex organic synthesis.

Introduction: A Versatile Fluorinated Building Block

3-(Trifluoromethyl)phenylacetyl chloride, with the molecular formula C₉H₆ClF₃O, is a highly reactive acyl chloride that has garnered significant attention as a synthetic intermediate.[1] Its utility stems from the convergence of two key structural features: a highly reactive acyl chloride functional group and a phenyl ring substituted with a trifluoromethyl (-CF₃) group.

The acyl chloride provides a powerful tool for introducing the 3-(trifluoromethyl)phenylacetyl moiety into a wide range of molecules via nucleophilic acyl substitution and other related reactions.[1] Simultaneously, the -CF₃ group, one of the most potent electron-withdrawing groups in organic chemistry, significantly modulates the compound's properties.[2][3] It enhances the lipophilicity and metabolic stability of derivative compounds, making it an invaluable substituent in the design of pharmacologically active agents and advanced agrochemicals.[1] Compounds incorporating the trifluoromethylphenyl motif often exhibit enhanced biological potency and target selectivity.[1] This guide will dissect the factors governing the reactivity of this important reagent and provide practical methodologies for its application.

Physicochemical Properties and Safe Handling

Like all acyl chlorides, 3-(Trifluoromethyl)phenylacetyl chloride is a hazardous material that demands strict adherence to safety protocols. Its high reactivity makes it corrosive, toxic, and extremely sensitive to moisture.[4][5][6]

| Property | Value |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]acetyl chloride |

| CAS Number | 2003-14-7 |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.60 g/mol |

| Physical Form | Liquid |

| InChI Key | FEVJJJQOPGZSIG-UHFFFAOYSA-N |

Source: Sigma-Aldrich[7], PubChem

Hazard Analysis and Safety Precautions

Acyl chlorides are inherently dangerous due to their rapid and exothermic reaction with water (hydrolysis), which liberates corrosive hydrochloric acid (HCl) gas.[4][6][8]

-

Corrosivity: The compound can cause severe skin burns, eye damage, and respiratory tract irritation.[5][9][10] All handling must be performed within a certified chemical fume hood.

-

Reactivity: It reacts violently with water, alcohols, amines, and strong bases.[1][11][12] It must be stored under anhydrous conditions.

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a full-face shield, and a protective lab coat.[5][11] For operations with a risk of vapor exposure, a suitable respirator is required.[9][11]

Storage and Handling

Proper storage is critical to maintain the integrity of the reagent and ensure laboratory safety.[5][6]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The storage environment must be free from moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[11][12]

Synthesis from Carboxylic Acid Precursor

The most direct and common method for preparing 3-(Trifluoromethyl)phenylacetyl chloride is through the chlorination of its corresponding carboxylic acid, 3-(Trifluoromethyl)phenylacetic acid.[1] Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are highly effective for this transformation.[1][4] Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenylacetyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Trifluoromethyl)phenylacetic acid (1.0 eq). The flask should be under an inert atmosphere (N₂ or Ar).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl), which should be directed through a scrubber containing an aqueous NaOH solution.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The crude 3-(Trifluoromethyl)phenylacetyl chloride is then purified by vacuum distillation to yield the final product as a clear liquid.

Core Reactivity: The Influence of the Trifluoromethyl Group

The reactivity of an acyl chloride is defined by the electrophilicity of its carbonyl carbon. The presence of two electron-withdrawing groups—the chlorine atom and the carbonyl oxygen—creates a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.

The 3-(Trifluoromethyl)phenyl substituent dramatically amplifies this inherent reactivity. The -CF₃ group exerts a powerful, long-range inductive electron-withdrawing effect (-I effect).[2][3] This effect pulls electron density away from the phenyl ring and, subsequently, from the acetyl moiety, further depleting electron density at the carbonyl carbon. This makes 3-(Trifluoromethyl)phenylacetyl chloride significantly more electrophilic and thus more reactive towards nucleophiles than unsubstituted phenylacetyl chloride or its electron-donating counterparts.

Caption: Inductive electron withdrawal by the -CF₃ group enhances electrophilicity.

Key Synthetic Transformations

The enhanced electrophilicity of 3-(Trifluoromethyl)phenylacetyl chloride makes it an excellent reagent for a variety of acyl transfer reactions.

Nucleophilic Acyl Substitution: Amide Formation

The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of stable amide bonds.[1][13] This reaction is fundamental in pharmaceutical synthesis for linking molecular fragments.[14] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the HCl byproduct.[13]

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

-

Preparation: Dissolve the primary or secondary amine (2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 3-(Trifluoromethyl)phenylacetyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.

Nucleophilic Acyl Substitution: Ester Formation

In a similar fashion, 3-(Trifluoromethyl)phenylacetyl chloride reacts readily with alcohols to form esters.[1] The reaction is typically catalyzed by a weak, non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct.[15]

Caption: Mechanism of ester formation catalyzed by a tertiary amine base.

-

Preparation: In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a tertiary amine base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane. Cool the mixture to 0 °C.

-

Reagent Addition: Add a solution of 3-(Trifluoromethyl)phenylacetyl chloride (1.1 eq) dropwise to the stirred, cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography or distillation.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[16][17] With 3-(Trifluoromethyl)phenylacetyl chloride, this reaction produces aryl ketones that are valuable precursors in drug synthesis.[18][19] The reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), which coordinates to the acyl chloride to form a highly electrophilic acylium ion.[19]

Caption: Mechanism of Friedel-Crafts acylation.

-

Catalyst Suspension: In a flame-dried, three-neck flask fitted with a dropping funnel and a gas outlet, suspend anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in an excess of dry benzene (which acts as both solvent and reactant) under an inert atmosphere. Cool the suspension to 0-5 °C.

-

Reagent Addition: Add 3-(Trifluoromethyl)phenylacetyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 1-4 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by pouring it onto crushed ice containing concentrated HCl. This will decompose the aluminum complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the solution over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or recrystallization.

Conclusion

3-(Trifluoromethyl)phenylacetyl chloride is a highly reactive and versatile synthetic intermediate. The strong inductive effect of the meta-trifluoromethyl group significantly enhances the electrophilicity of the acyl chloride, making it exceptionally effective in a range of critical synthetic transformations. Its utility in forming robust amide and ester linkages, as well as its capacity for C-C bond formation via Friedel-Crafts acylation, establishes it as a valuable tool for medicinal chemists and material scientists. Mastery of its handling and reaction conditions allows for the efficient construction of complex molecules with tailored electronic and physiological properties, underscoring its importance in modern drug discovery and development.

References

- Vertex AI Search. (n.d.). Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.

- Sciencemadness Wiki. (2025, August 3). Acyl chloride.

- Dakota Gasification Company. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- Klumpp, D. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.

- SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents.

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride.

- Techland. (n.d.). Friedel–Crafts Acylation.

- Gal, J. (1977). Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines. Journal of Pharmaceutical Sciences, 66(2), 169-72.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.

- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.

- PubChem. (n.d.). alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | C10H8ClF3O2 | CID 2724611.

- Grygorenko, O. O., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2234-2244*.

- PubChem. (n.d.). Phenylacetyl chloride | C8H7ClO | CID 7679.

- CAMEO Chemicals - NOAA. (n.d.). PHENYLACETYL CHLORIDE.

- LibreTexts Chemistry. (n.d.). 13 Saponification of Esters.

- Khan Academy. (n.d.). Amide formation from acyl chloride [Video].

Sources

- 1. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 [smolecule.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]